molecular formula C13H14O2 B14628969 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene CAS No. 54576-19-1

6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene

Cat. No.: B14628969
CAS No.: 54576-19-1
M. Wt: 202.25 g/mol
InChI Key: XFMOBKFFLFKISO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of 1,4-methanonaphthalene, characterized by the presence of two methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a starting material, which undergoes cyclization in the presence of an acidic catalyst such as polyphosphoric acid or phosphorus oxychloride . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Reduced analogs

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene is unique due to its specific substitution pattern and the presence of the methanonaphthalene core. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

54576-19-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4,5-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C13H14O2/c1-14-12-6-10-8-3-4-9(5-8)11(10)7-13(12)15-2/h3-4,6-9H,5H2,1-2H3

InChI Key

XFMOBKFFLFKISO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC(C2=C1)C=C3)OC

Origin of Product

United States

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